2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide

Catalog No.
S3674101
CAS No.
744243-49-0
M.F
C10H8ClF3N2O2
M. Wt
280.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]meth...

CAS Number

744243-49-0

Product Name

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,3,4-trifluorophenyl)acetamide

Molecular Formula

C10H8ClF3N2O2

Molecular Weight

280.63 g/mol

InChI

InChI=1S/C10H8ClF3N2O2/c11-3-7(17)15-4-8(18)16-6-2-1-5(12)9(13)10(6)14/h1-2H,3-4H2,(H,15,17)(H,16,18)

InChI Key

CFYTVQHDJRAHSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1NC(=O)CNC(=O)CCl)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CNC(=O)CCl)F)F)F
  • Search for Biological Activity

    Scientific databases like PubChem don't list any confirmed biological activities for this specific molecule []. This suggests that research on this compound might be in its early stages or not yet published in the open scientific literature.

  • Similarity to other molecules

    Researchers might be studying 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide due to its structural similarity to other known bioactive molecules. The presence of the 2,3,4-trifluorophenyl group and the acetamide functional group are both found in various pharmaceuticals [, ]. However, further investigation is needed to identify any specific research applications.

Future considerations:

  • As research on 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide progresses, scientific publications might reveal its potential for various applications, such as drug discovery or material science.

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group and a trifluorophenyl moiety. Its molecular formula is C₈H₅ClF₃NO, and it has a molecular weight of approximately 223.58 g/mol. The compound features an acetamide functional group, making it relevant in various chemical and biological applications.

The compound is known for its reactivity, particularly due to the presence of the chloro group, which can be substituted by nucleophiles. This substitution reaction is fundamental in organic synthesis, allowing for the formation of diverse derivatives. For instance, nucleophilic attack on the carbon atom bonded to chlorine can yield products such as amines or alcohols depending on the nucleophile used .

Additionally, 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide can participate in hydrolysis reactions under acidic or basic conditions, leading to the corresponding carboxylic acid and amine .

The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide typically involves several steps:

  • Formation of the Carbamide: The initial step involves reacting a suitable amine with chloroacetyl chloride to form an intermediate carbamide.
  • Substitution Reaction: This intermediate can then undergo a substitution reaction with 2,3,4-trifluorobenzylamine to introduce the trifluorophenyl group.
  • Final Acetylation: The final product is obtained through acetylation, where acetic anhydride is used to complete the synthesis.

These steps can vary based on specific laboratory techniques and desired yields .

2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide has several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new antimicrobial and anti-tubercular agents.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds due to its reactive chloro group.
  • Agricultural Chemistry: Potential applications in developing agrochemicals are also being explored due to its biological activity.

Studies have shown that 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide interacts with various biological targets. Its mechanism of action often involves binding to specific enzymes or receptors within microbial cells, inhibiting their function and leading to cell death. Interaction studies using molecular docking techniques have provided insights into its binding affinities and possible pathways of action against different pathogens .

Several compounds share structural similarities with 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Chloro-N-(3-fluorophenyl)acetamide350-81-20.98
2-Chloro-N-(3,4-difluorophenyl)acetamide76778-13-70.93
2-Chloro-N,N-bis(4-fluorophenyl)acetamide117082-85-60.91
2-Chloro-N-(2-fluorophenyl)acetamide347-66-00.91

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique trifluorophenyl substitution in 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide that may confer distinct biological properties compared to its analogs .

XLogP3

1.4

Dates

Modify: 2023-08-20

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